

Application Note: Experimental Characterization of 1,4-Bis(2-methoxyethyl)piperazine (BMEP)

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Compound of Interest

Compound Name: 1,4-Bis(2-methoxyethyl)piperazine

CAS No.: 13484-41-8

Cat. No.: B3418994

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Introduction & Chemical Profile[1][2][3][4]

1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8), often abbreviated as BMEP, is a tertiary diamine derivative of piperazine. Unlike its widely used analog 1,4-bis(2-hydroxyethyl)piperazine (BHEP), BMEP replaces the terminal hydroxyl groups with methoxy ethers.

This structural modification eliminates the hydrogen-bond donating capability of the side chains while retaining the hydrogen-bond accepting ether oxygens. In experimental applications, this results in:

- **Reduced Viscosity:** Lower intermolecular hydrogen bonding compared to BHEP.[1]
- **Tertiary Amine Functionality:** Acts as a proton acceptor (base) rather than a carbamate former, promoting bicarbonate formation in CO₂ capture applications.[1]
- **Aprotic Character:** Suitable as a ligand in coordination chemistry where protic interference must be minimized.[1]

Chemical Specifications

Property	Value
IUPAC Name	1,4-Bis(2-methoxyethyl)piperazine
CAS Number	13484-41-8
Molecular Formula	C ₁₀ H ₂₂ N ₂ O ₂
Molecular Weight	202.29 g/mol
Boiling Point	~280°C (Predicted)
Solubility	Miscible in water, alcohols, and polar aprotic solvents.[2]
pKa (Estimated)	~9.0 (N1), ~8.0 (N2)

Safety & Handling (Pre-Experimental)

Signal Word:DANGER

- Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).[1]
- Engineering Controls: All synthesis and high-temperature handling must occur inside a fume hood.
- PPE: Nitrile gloves (0.11 mm min), chemical splash goggles, and lab coat.

Protocol A: Synthesis & Purification

Rationale: BMEP is often synthesized in-house due to limited commercial availability of high-purity grades.[1] This protocol ensures the removal of mono-substituted byproducts.

Reaction Mechanism

The synthesis proceeds via the nucleophilic substitution (N-alkylation) of piperazine with 2-chloroethyl methyl ether (or 2-bromoethyl methyl ether) in the presence of a base scavenger.

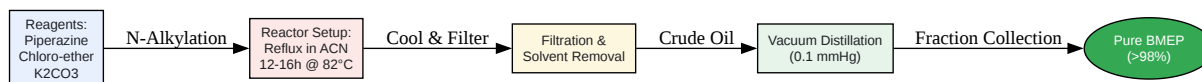
Reagents

- Piperazine (anhydrous, 99%)
- 1-Chloro-2-methoxyethane (1.05 eq per N-site, total 2.1 eq)
- Potassium Carbonate (, anhydrous, powder)
- Solvent: Acetonitrile (ACN) or Ethanol.[1]

Step-by-Step Procedure

- Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel. Flush with .
- Dissolution: Charge flask with Piperazine (10.0 g, 116 mmol) and (35.0 g, 253 mmol) in 200 mL ACN. Stir vigorously.
- Addition: Add 1-Chloro-2-methoxyethane (26.5 g, 245 mmol) dropwise over 30 minutes. Exothermic reaction - monitor temperature.[1]
- Reflux: Heat the mixture to reflux (82°C) for 12–16 hours. Monitor reaction progress via TLC (MeOH:DCM 1:9) or GC-MS.[3][1]
- Filtration: Cool to room temperature. Filter off the solid salts (, unreacted). Wash the cake with cold ACN.
- Concentration: Remove solvent under reduced pressure (Rotavap).
- Purification (Distillation): The crude oil contains BMEP and traces of mono-substituted product.[1] Purify via vacuum distillation (0.1 mmHg). Collect the fraction boiling at ~110–120°C (pressure dependent).

Workflow Diagram (Synthesis)



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Caption: Figure 1. Synthetic workflow for the production of **1,4-Bis(2-methoxyethyl)piperazine** via nucleophilic substitution.

Protocol B: CO₂ Vapor-Liquid Equilibrium (VLE) Characterization

Rationale: As a tertiary amine, BMEP is a candidate for "low-energy" regeneration solvents.[1]

This experiment measures its CO₂ loading capacity (

) at various partial pressures.

Experimental Setup: The Equilibrium Cell

The setup consists of a thermostated equilibrium cell connected to a gas reservoir.[1] The principle is pressure decay: the amount of CO₂ absorbed is calculated from the pressure drop in the reservoir.

Equipment

- Reactor: 100 mL Stainless Steel (316) stirred cell with heating jacket.
- Gas Reservoir: 500 mL reference vessel.
- Sensors: High-precision pressure transducers (0–10 bar, accuracy $\pm 0.05\%$ FS) and PT100 thermocouples.[1]
- Gas Supply: Pure (99.99%) and

(for purging).[1]

Procedure

- Preparation: Prepare a 30 wt% aqueous solution of BMEP.
- Loading: Introduce 50 mL of the amine solution into the reactor. Degas the solution by applying vacuum for 10 minutes to remove dissolved air.[1]
- Thermal Equilibrium: Set the water bath to the desired temperature (e.g., 40°C for absorption, 120°C for desorption). Wait for
to stabilize.[1][4]
- Gas Injection:
 - Fill the Gas Reservoir with
to an initial pressure (
).
 - Open the valve connecting the Reservoir to the Reactor.
 - Allow gas to flow until the Reactor reaches target pressure.[1] Close the valve.
- Equilibration: Stir the reactor at 500 rpm. Monitor the pressure drop in the reactor (
) as the amine absorbs CO₂.
 - Endpoint: When
kPa/min for 30 minutes.
- Data Calculation: Use the ideal gas law (or Peng-Robinson EOS for high pressure) to calculate moles of CO₂ transferred.[1]

Data Analysis: Calculating Loading ()

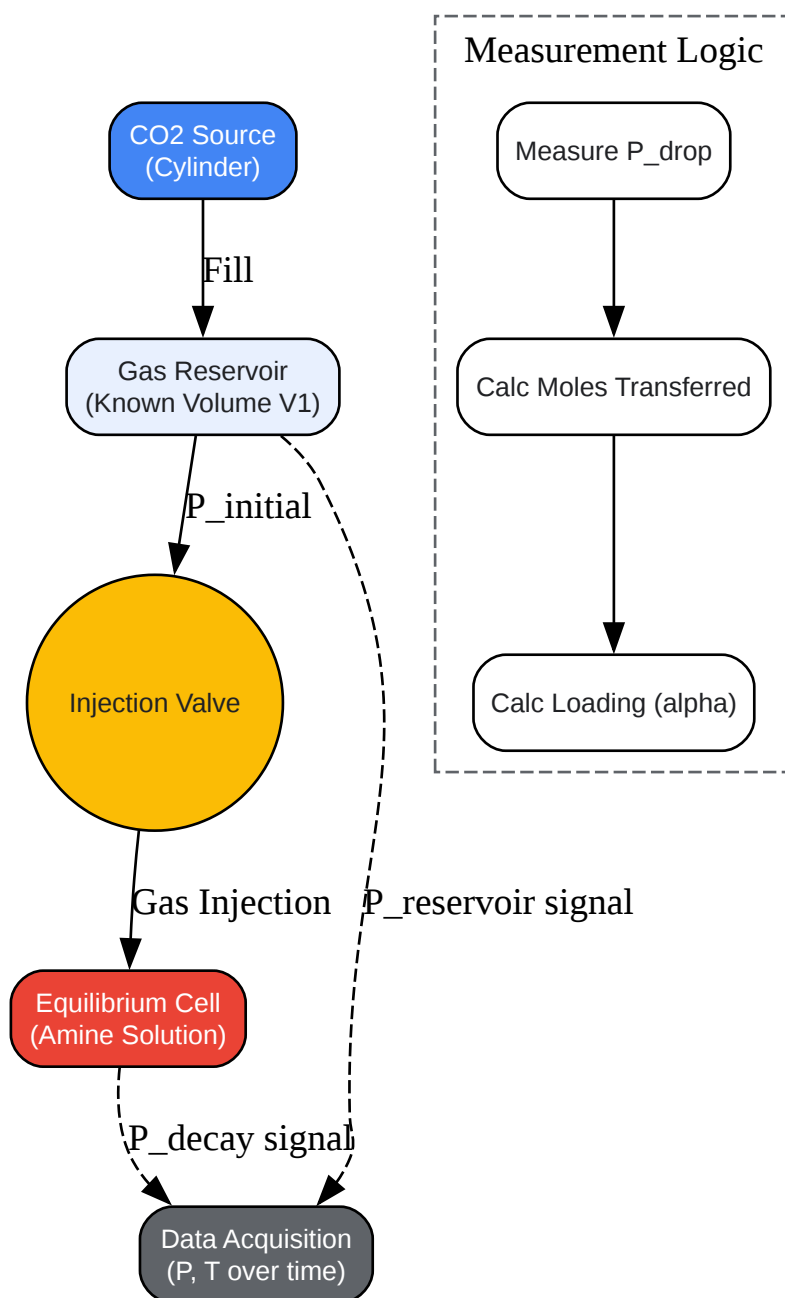
The loading

(mol CO₂ / mol Amine) is calculated as:

Note:

must be corrected for the vapor pressure of water/amine at the experimental temperature ().

Experimental Workflow Diagram (VLE)



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Caption: Figure 2. Schematic of the Vapor-Liquid Equilibrium (VLE) setup for measuring CO₂ solubility in BMEP solvents.

Expected Results & Interpretation

When characterizing BMEP, compare your results against standard benchmarks like Monoethanolamine (MEA) or Methyldiethanolamine (MDEA).[1]

Parameter	BMEP Behavior (Theoretical)	Interpretation
Reaction Kinetics	Slower than MEA; similar to MDEA.[1]	Tertiary amines do not form carbamates directly; reaction is hydrolysis-limited.[1]
Loading Capacity	High (~1.0 mol CO ₂ /mol amine theoretical max).[1]	Promotes bicarbonate formation (), allowing higher capacity than carbamate-forming amines (limited to 0.5).
Regeneration Energy	Lower than MEA.[1]	Absence of stable carbamate bond means CO ₂ is released more easily upon heating.[1]
Viscosity	Lower than BHEP.[1]	Ether tails reduce hydrogen bonding networks, improving mass transfer in concentrated solutions.[1]

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